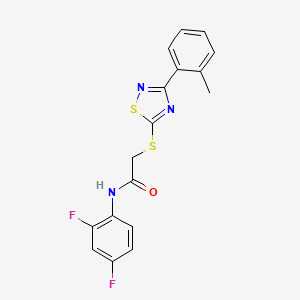![molecular formula C19H21N3O4 B2970615 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034397-08-3](/img/structure/B2970615.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components including a pyrazine ring, a cyclohexyl group, and a benzo[b][1,4]dioxine ring. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Cyclohexyl is a cycloalkane with the molecular formula C6H11. Benzo[b][1,4]dioxine is a type of chemical compound consisting of a benzene ring fused to a 1,4-dioxin ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrazines, for example, can undergo a variety of reactions, including hydrogenation .Scientific Research Applications
Synthesis and Characterization for Medicinal Applications : These compounds are synthesized and characterized for potential use in medicinal applications. For example, Hassan et al. (2014) discussed the synthesis and characterization of similar compounds for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimycobacterial Activity : Such compounds have been studied for their activity against Mycobacterium tuberculosis, with Zítko et al. (2013) investigating derivatives that possess significant in vitro activity against M. tuberculosis (Zítko et al., 2013).
Structural and Energetic Analysis for Pharmaceutical Applications : These compounds are analyzed for their molecular structure and energy characteristics, which is crucial for developing pharmaceutical applications. Jarzembska et al. (2017) conducted a structural and energetic analysis of molecular assemblies in a series of similar compounds (Jarzembska et al., 2017).
Discovery of Novel Antifungal Leads : Research by Wang et al. (2020) involved the discovery of novel antifungal leads targeting succinate dehydrogenase, using derivatives of these compounds (Wang et al., 2020).
Photosynthetic Electron Transport Inhibition : Compounds containing similar structures have been synthesized and screened as potential inhibitors of photosynthetic electron transport, as studied by Vicentini et al. (2005) (Vicentini et al., 2005).
Cytotoxic Activity for Cancer Research : Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (Deady et al., 2003).
Research Chemical Identification and Characterization : McLaughlin et al. (2016) identified and characterized a specific 'research chemical' related to this compound, indicating its use in scientific studies (McLaughlin et al., 2016).
Antioxidant Studies : Ahmad et al. (2012) conducted synthesis and antioxidant studies of novel derivatives, demonstrating the potential of these compounds in antioxidant research (Ahmad et al., 2012).
properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-19(15-2-1-3-16-18(15)25-11-10-24-16)22-13-4-6-14(7-5-13)26-17-12-20-8-9-21-17/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWCASFQUXLGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

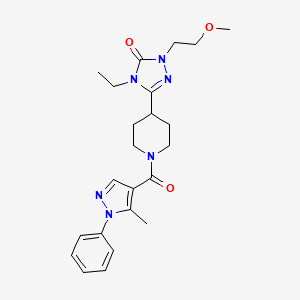
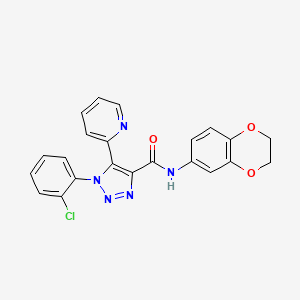
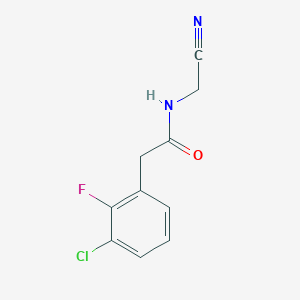
![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)
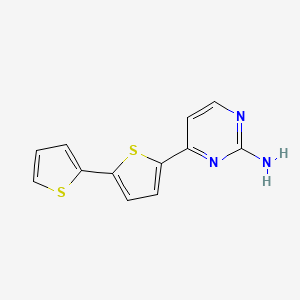
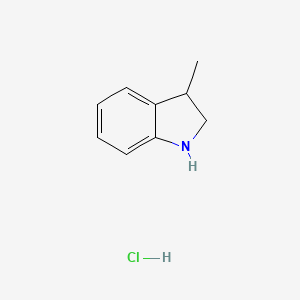
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)
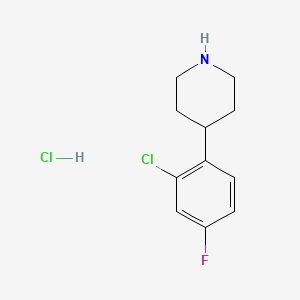
![1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2970549.png)
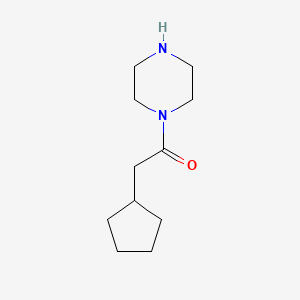
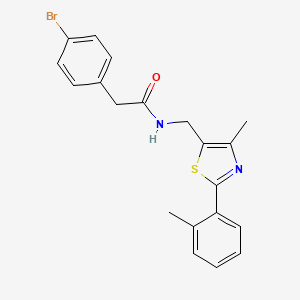
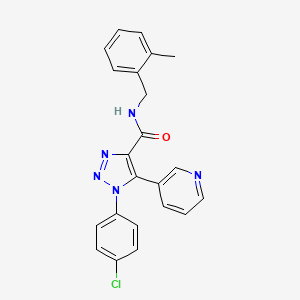
![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)
